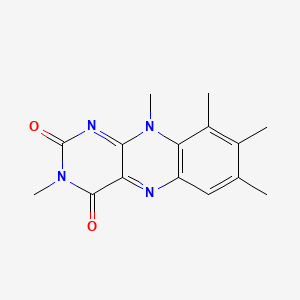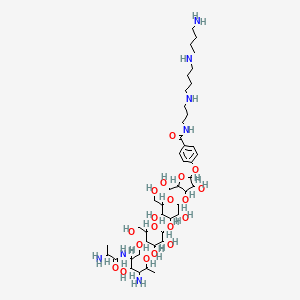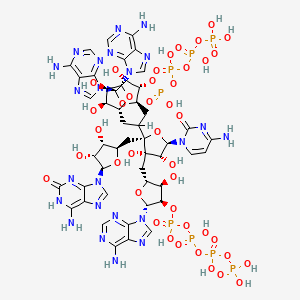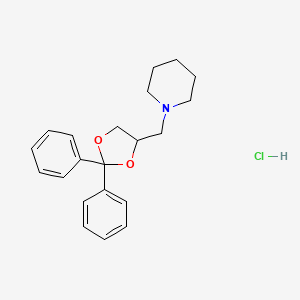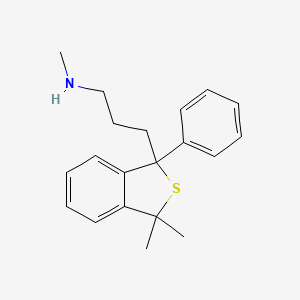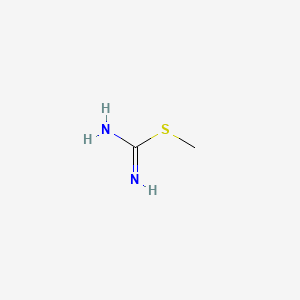
甲基氨基甲硫醇
描述
Carbamimidothioic acid, methyl ester, also known as Carbamimidothioic acid, methyl ester, is a useful research compound. Its molecular formula is C2H6N2S and its molecular weight is 90.15 g/mol. The purity is usually 95%.
The exact mass of the compound Carbamimidothioic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbamimidothioic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamimidothioic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成丙型肝炎抑制剂和抗 SARS 药物
甲基氨基甲硫醇用于合成 4-芳基-5-氰基-1,6-二氢-2-硫代尿嘧啶,这些化合物是丙型肝炎病毒抑制剂和抗严重急性呼吸系统综合征 (SARS) 药物 . 这种合成涉及从芳香醛、氰基乙酸乙酯和 S-苄基异硫脲盐酸盐(甲基氨基甲硫醇硫酸盐)在甲醇中进行的一锅多组分反应 .
抗 HIV-1 整合酶活性
使用甲基氨基甲硫醇合成的化合物已显示出抗 HIV-1 整合酶活性 . 这表明该化合物可用于开发治疗 HIV-1 的药物 .
合成抗癌、抗菌和抗疟疾药物
甲基氨基甲硫醇用于合成二氢嘧啶酮,这些化合物在各种生物活性中被发现,例如抗癌、抗 HIV、抗菌、抗疟疾、降血压、镇静催眠、抗惊厥、抗甲状腺、抗组胺药和抗生素 .
抑制核酸代谢
硫代尿嘧啶(硫代嘧啶酮)衍生物,可以使用甲基氨基甲硫醇合成,抑制核酸代谢 . 这种特性可能对开发靶向某些疾病核酸代谢的药物有用 .
治疗甲亢和巴塞多病
使用甲基氨基甲硫醇合成的硫代尿嘧啶(硫代嘧啶酮)衍生物抑制甲状腺激素的形成,用于治疗甲亢和巴塞多病 .
合成新的杂环
甲基氨基甲硫醇用于合成新的杂环,这些杂环在科学和技术各个领域都很重要 . 这些杂环广泛用于材料科学、药理学、医学、有机合成和其他领域 .
合成 S-芳基氨基甲硫醇
甲基氨基甲硫醇用于合成 S-芳基氨基甲硫醇 . 这些化合物是合成各种杂环结构、有机催化剂、络合剂、抗 HIV 药物和其他抗病毒药物、一氧化氮合酶抑制剂、组胺和 NMDA 受体激动剂和拮抗剂、抗癌、杀菌、降压和消炎药物、除草剂、杀真菌剂等的宝贵中间体产品 .
质谱研究
作用机制
Methyl carbamimidothioate, also known as s-methylisothiourea or Carbamimidothioic acid, methyl ester, is a chemical compound with the formula C2H6N2S . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
生化分析
Biochemical Properties
Carbamimidothioic acid, methyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of protease enzymes. It interacts with enzymes such as proteases by binding to their active sites, which blocks the cleavage of peptide bonds . This interaction prevents the degradation of proteins, making it useful in the treatment of autoimmune diseases and inflammatory conditions . The compound’s ability to inhibit protease activity is crucial for its therapeutic applications.
Cellular Effects
Carbamimidothioic acid, methyl ester has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving triple-negative MDA-MB231 breast cancer cells, the compound has been shown to induce cytotoxic effects by perturbing the cell cycle and impairing mitochondrial activity . This leads to the production of reactive oxygen species and the promotion of apoptosis, highlighting its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of carbamimidothioic acid, methyl ester involves its binding interactions with biomolecules. The compound binds to the active sites of protease enzymes, inhibiting their activity and preventing protein degradation . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s interaction with the N-terminal fragment of urokinase-plasminogen activator (uPa) and epidermal growth factor receptor (EGFR) has been shown to abrogate the growth-sustaining effects of these receptors, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbamimidothioic acid, methyl ester can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Over time, the compound may degrade, leading to a reduction in its inhibitory effects on protease activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and impairment of mitochondrial activity in cancer cells .
Dosage Effects in Animal Models
The effects of carbamimidothioic acid, methyl ester vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protease activity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and impairment of cellular function . It is important to determine the optimal dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
Carbamimidothioic acid, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels . The compound’s role in inhibiting protease activity can influence the overall metabolic balance within cells, leading to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of carbamimidothioic acid, methyl ester within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation.
Subcellular Localization
Carbamimidothioic acid, methyl ester is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria, where it can induce apoptosis and impair mitochondrial activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
methyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKIZNHOCEXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1]) | |
| Record name | S-Methylisothiopseudouronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60903780 | |
| Record name | NoName_4527 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-19-8 | |
| Record name | Methylisothiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methylisothiopseudouronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-THIOPSEUDOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of S-methylisothiourea?
A1: S-methylisothiourea acts as a mechanism-based inactivator of NOS enzymes. This means it requires interaction with the enzyme's active site and participation in the catalytic cycle to exert its inhibitory effect. []
Q2: What are the downstream consequences of S-methylisothiourea-mediated NOS inhibition?
A3: By inhibiting NOS, S-methylisothiourea reduces the production of nitric oxide (NO). This, in turn, can impact various physiological processes, including vasodilation, inflammation, and neurotransmission. [, , ]
Q3: How does S-methylisothiourea influence NO production in endotoxic shock?
A4: In rodent models of endotoxic shock, S-methylisothiourea has been shown to reverse hypotension and vascular hyporeactivity to vasoconstrictors, likely by inhibiting iNOS-mediated NO overproduction. []
Q4: Can S-methylisothiourea impact myocardial oxygen consumption?
A5: Research suggests that S-methylisothiourea can modulate myocardial oxygen consumption in failing hearts, potentially through the inhibition of iNOS-derived NO. This effect is not observed in normal hearts. []
Q5: What is the molecular formula and weight of S-methylisothiourea?
A5: The molecular formula of S-methylisothiourea is CH5N3S, and its molecular weight is 91.14 g/mol.
Q6: What is known about the stability of S-methylisothiourea?
A7: While specific stability data might require further investigation, one study mentions that S-methylisothiourea appears to be cell impermeable and inhibits NOS "irreversibly." []
Q7: Has S-methylisothiourea been explored for catalytic applications?
A8: While S-methylisothiourea itself is not a catalyst, it serves as a key building block in the synthesis of metal-containing complexes that exhibit catalytic activity. For example, Ni–S-methylisothiourea complexes supported on boehmite nanoparticles have shown promising activity in the synthesis of 5-substituted tetrazoles. []
Q8: How do structural modifications of S-methylisothiourea affect its activity?
A9: Research on substituted aminoguanidines and aminoisothioureas, structurally related to S-methylisothiourea, suggests that modifications to the amino group can significantly impact NOS isoform selectivity and inactivation kinetics. []
Q9: What is known about the pharmacokinetic properties of S-methylisothiourea?
A10: Limited information is available on the absorption, distribution, metabolism, and excretion of S-methylisothiourea. Studies primarily focus on its in vivo effects following specific administration routes and dosages. [, ]
Q10: What in vivo models have been used to study S-methylisothiourea's effects?
A11: Various animal models, including rats, mice, rabbits, and pigs, have been employed to investigate the effects of S-methylisothiourea in conditions such as endotoxic shock, myocardial infarction, hemorrhagic cystitis, and osteoarthritis. [, , , , , , ]
Q11: Have any biomarkers been identified to monitor S-methylisothiourea's effects?
A13: Researchers have used biomarkers like serum creatinine, blood urea nitrogen, nitrite levels, lipid peroxidation products, and antioxidant enzyme activities to assess the impact of S-methylisothiourea in various disease models. [, , , , , ]
Q12: What analytical techniques are used to study S-methylisothiourea?
A14: Studies employed various methods, including spectrophotometry, enzyme-linked immunosorbent assays, Western blotting, immunohistochemistry, reverse transcription-polymerase chain reaction, and pressurized myography, to assess the effects and mechanisms of S-methylisothiourea. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



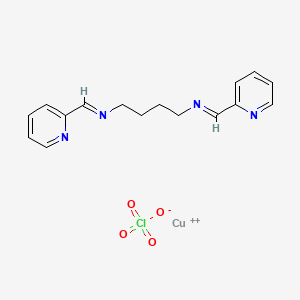
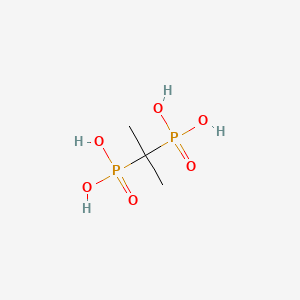

![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)

